6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one
Overview
Description
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazoloquinoline moiety linked to a benzoxazinone structure through a sulfanyl-propanoyl bridge. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazoloquinoline Moiety: This step involves the cyclization of appropriate precursors to form the triazoloquinoline ring system. Common reagents used in this step include hydrazine derivatives and quinoline-based starting materials.
Introduction of the Sulfanyl-Propanoyl Bridge: This step involves the reaction of the triazoloquinoline intermediate with a suitable thiol reagent to introduce the sulfanyl group, followed by acylation with a propanoyl chloride derivative.
Formation of the Benzoxazinone Ring: The final step involves the cyclization of the intermediate product with appropriate reagents to form the benzoxazinone ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazinone ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted benzoxazinones
Scientific Research Applications
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. It has shown promising results in inhibiting the growth of various cancer cell lines.
Biology: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival . By inhibiting these kinases, the compound disrupts key signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazoloquinoline moiety and has been studied for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound is similar in structure and has been evaluated for its inhibitory activities toward kinases and antiproliferative activities against cancer cell lines.
Uniqueness
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one is unique due to its combination of the triazoloquinoline and benzoxazinone moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoyl]-4H-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-12(20(27)14-6-8-17-15(10-14)22-19(26)11-28-17)29-21-24-23-18-9-7-13-4-2-3-5-16(13)25(18)21/h2-10,12H,11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCITQLJAEHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)SC3=NN=C4N3C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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